molecular formula C9H11BrN2O3 B13933074 Ethyl 5-bromo-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylate

Ethyl 5-bromo-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylate

Cat. No.: B13933074
M. Wt: 275.10 g/mol
InChI Key: NAHQTRIXRZEDRK-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylate is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromine atom, an oxetane ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylate typically involves multiple steps. One common method includes the bromination of a suitable precursor, followed by the formation of the oxetane ring and the pyrazole ring. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient and cost-effective production. Additionally, purification techniques like crystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the compound can be substituted with other atoms or groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.

Scientific Research Applications

Ethyl 5-bromo-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.

    Industry: It may be used in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the oxetane ring can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways, making the compound useful in medicinal chemistry and drug design.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-1-(oxetan-3-yl)-1H-imidazol-2-amine: This compound shares the oxetane ring and bromine atom but has an imidazole ring instead of a pyrazole ring.

    5-Bromo-1-(3-oxetanyl)-1H-indazole: Similar in structure but contains an indazole ring.

Uniqueness

Ethyl 5-bromo-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the ethyl ester group, bromine atom, oxetane ring, and pyrazole ring makes it a versatile compound with diverse applications.

Properties

Molecular Formula

C9H11BrN2O3

Molecular Weight

275.10 g/mol

IUPAC Name

ethyl 5-bromo-1-(oxetan-3-yl)pyrazole-4-carboxylate

InChI

InChI=1S/C9H11BrN2O3/c1-2-15-9(13)7-3-11-12(8(7)10)6-4-14-5-6/h3,6H,2,4-5H2,1H3

InChI Key

NAHQTRIXRZEDRK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2COC2)Br

Origin of Product

United States

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